molecular formula C20H32BrNO4 B127709 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate CAS No. 922491-06-3

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

Cat. No.: B127709
CAS No.: 922491-06-3
M. Wt: 430.4 g/mol
InChI Key: KEWHKYJURDBRMN-XFQAGIBXSA-M
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Description

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:

Industrial Production Methods

Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is ipratropium bromide monohydrate, which is used in various pharmaceutical formulations .

Scientific Research Applications

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate has a wide range of scientific research applications:

Mechanism of Action

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is unique due to its short-acting nature, making it suitable for acute relief of bronchospasm. In contrast, tiotropium bromide is a long-acting agent used for maintenance therapy .

Properties

CAS No.

922491-06-3

Molecular Formula

C20H32BrNO4

Molecular Weight

430.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

InChI Key

KEWHKYJURDBRMN-XFQAGIBXSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Pictograms

Irritant

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 2
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 3
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 4
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 5
Reactant of Route 5
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate
Reactant of Route 6
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

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